ZL-12A Degrades ERCC3 with an IC50 of 5.5 μM, While the Inactive Enantiomer ZL-12B Shows No Effect
ZL-12A demonstrates a clear, concentration-dependent degradation of ERCC3 in 22Rv1 prostate cancer cells, with a calculated half-maximal inhibitory concentration (IC50) of 5.5 μM after a 3-hour treatment [1]. In contrast, the structurally identical but enantiomeric compound ZL-12B, which lacks the correct stereochemistry to bind ERCC3, does not cause any significant reduction in ERCC3 protein levels at the same concentrations, serving as a critical negative control and confirming the stereospecificity of the degradation mechanism [1].
| Evidence Dimension | ERCC3 protein degradation potency |
|---|---|
| Target Compound Data | IC50 = 5.5 μM (95% CI: 4.0–7.5 μM) |
| Comparator Or Baseline | ZL-12B (inactive enantiomer): No degradation observed |
| Quantified Difference | ZL-12A reduces ERCC3 levels; ZL-12B has no effect |
| Conditions | 22Rv1 cells, 3 h treatment, Western blot quantification |
Why This Matters
This data establishes the effective working concentration range for functional studies and provides a built-in, isomeric negative control (ZL-12B) essential for verifying on-target activity.
- [1] Figure 4c: Western blots showing concentration-dependent, stereoselective effects of ZL-12A on ERCC3 abundance in 22Rv1 cells (3 h). Right, quantification of ERCC3 signals from which an IC50 value of 5.5 μM (95% confidence interval of 4.0–7.5 μM) was calculated for ZL-12A-induced decreases in ERCC3. PMC11211653, 2025. View Source
